![molecular formula C11H17NO3 B13954820 3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 777799-17-4](/img/structure/B13954820.png)
3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 3-[3-(methoxyimino)-2-methyl-1-propenyl]-2,2-dimethyl- is a complex organic compound characterized by its unique cyclopropane ring structure fused with a carboxylic acid group. This compound is notable for its strained three-membered carbon ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 3-[3-(methoxyimino)-2-methyl-1-propenyl]-2,2-dimethyl- typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane. Further, the oxidation step converts the cyclopropane to the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 3-[3-(methoxyimino)-2-methyl-1-propenyl]-2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Cyclopropanecarboxylic acid, 3-[3-(methoxyimino)-2-methyl-1-propenyl]-2,2-dimethyl- has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of various complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid, 3-[3-(methoxyimino)-2-methyl-1-propenyl]-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The strained cyclopropane ring makes it highly reactive, allowing it to participate in various biochemical reactions. The carboxylic acid group can donate a proton, forming a carboxylate anion, which can then interact with other molecules in the pathway.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: A simpler compound with a similar cyclopropane ring structure.
Cyclopentanecarboxylic acid: Contains a five-membered ring instead of a three-membered ring.
Cyclobutanecarboxylic acid: Contains a four-membered ring.
Uniqueness
Cyclopropanecarboxylic acid, 3-[3-(methoxyimino)-2-methyl-1-propenyl]-2,2-dimethyl- is unique due to its specific substitution pattern and the presence of the methoxyimino group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
777799-17-4 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-(3-methoxyimino-2-methylprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c1-7(6-12-15-4)5-8-9(10(13)14)11(8,2)3/h5-6,8-9H,1-4H3,(H,13,14) |
InChI Key |
YCTNWPXDUOLQTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)O)C=NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


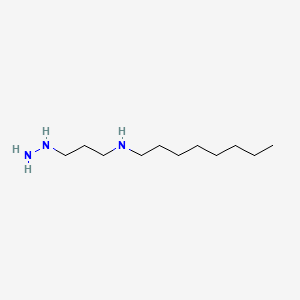
![3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13954746.png)
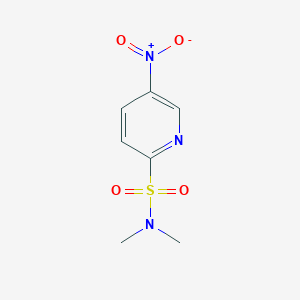
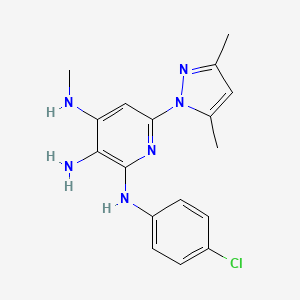
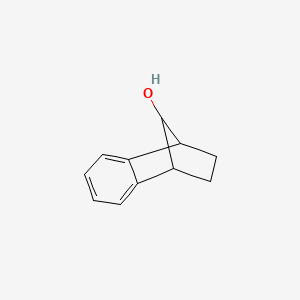
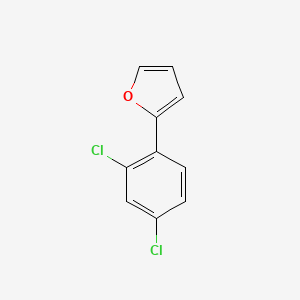
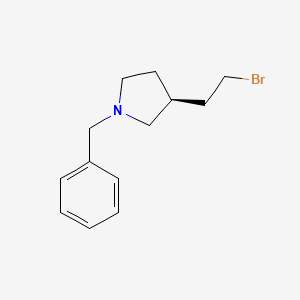
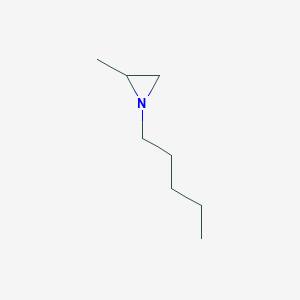


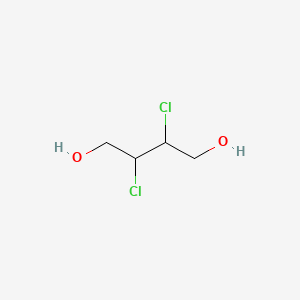
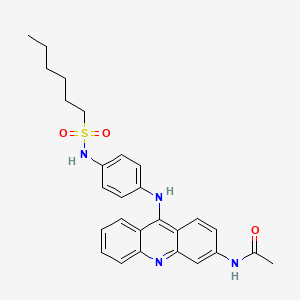
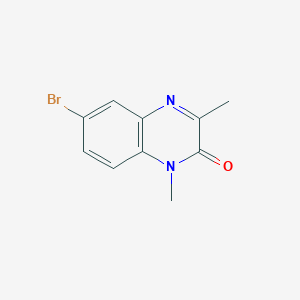
![(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13954831.png)
